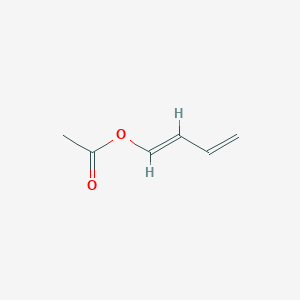

1-Acetoxy-1,3-butadiene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

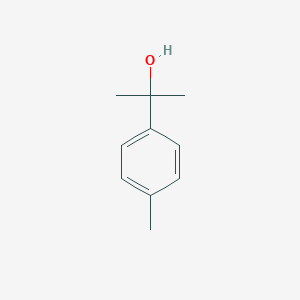

1-Acetoxy-1,3-butadiene (1-ABD) can be generated by potassium or sodium acetate catalyzed reaction between crotonaldehyde and acetic anhydride. The product is a mixture of cis and trans forms, that has been confirmed by its physical properties and IR spectra. It is reported to be formed as a major product during the acetoxylation of 1,3-butadiene (BD) in gas-phase in the presence of Pd-KOAc (palladium-potassium acetate) catalyst. 1-ABD participates as 2Π or 4Π diene in cycloaddition reactions. Enantioselective Diels Alder reaction of 2-methoxy-5-methyl-1,4-benzoquinone with 1-ABD in the presence of molecular sieves (mesh size:4Å) has been reported.

Scientific Research Applications

Physical and Chemical Properties of 1-Acetoxy-1,3-butadiene : Georgieff and Dupre (1960) studied the physical properties, infrared and ultraviolet spectra, and mass spectra of this compound. They found that it consists of two forms, likely cis and trans, and noted its significance in polymerization processes (Georgieff & Dupre, 1960).

Atmospheric Reactions of 1,3-Butadiene : Liu, Jeffries, and Sexton (1999) investigated the photooxidation of 1,3-butadiene, a precursor to this compound, to understand its atmospheric transformation. This study is crucial for understanding the fate of 1,3-butadiene and its derivatives in the environment (Liu, Jeffries, & Sexton, 1999).

Exposure Assessment of 1,3-Butadiene : Nieto et al. (2021) analyzed the exposure of the U.S. population to 1,3-butadiene, focusing on its urinary metabolites. This research is significant for public health and occupational safety related to 1,3-butadiene and its derivatives (Nieto et al., 2021).

Catalytic Acetoxylation of 1,3-Butadiene : Shinohara (1984, 1985) explored the gas phase acetoxylation of 1,3-butadiene over palladium catalysts. These studies are crucial for understanding the production methods of this compound and related compounds (Shinohara, 1984) (Shinohara, 1985).

Polymer Synthesis Using 1,3-Butadiene Derivatives : Bielawski, Scherman, and Grubbs (2001) reported the synthesis of acetoxy- and hydroxy-terminated poly(butadiene)s, demonstrating the utility of 1,3-butadiene derivatives in polymer chemistry (Bielawski, Scherman, & Grubbs, 2001).

Mechanism of Action

Target of Action

1-Acetoxy-1,3-butadiene (1-ABD) is a chemical compound that primarily targets the molecular structures involved in cycloaddition reactions . It participates as a 2Π or 4Π diene in these reactions .

Mode of Action

The interaction of 1-ABD with its targets involves cycloaddition reactions , specifically Diels-Alder reactions . In these reactions, 1-ABD acts as a diene, combining with a dienophile to form a cyclic compound. For example, it has been reported to undergo an enantioselective Diels Alder reaction with 2-methoxy-5-methyl-1,4-benzoquinone .

Biochemical Pathways

1-ABD is involved in the acetoxylation pathway of 1,3-butadiene (BD) in the gas phase . This pathway is catalyzed by palladium-potassium acetate (Pd-KOAc), resulting in the formation of 1-ABD as a major product .

Pharmacokinetics

It is a liquid at room temperature with a density of 0.945 g/mL at 25 °C . Its boiling point is 60-61 °C at 40 mmHg , indicating that it could potentially be volatile and rapidly absorbed and distributed in the body.

Result of Action

The primary result of 1-ABD’s action is the formation of cyclic compounds through cycloaddition reactions . These reactions can lead to the synthesis of complex organic molecules, contributing to various biochemical processes.

Action Environment

The action of 1-ABD is influenced by environmental factors such as temperature and pressure . Its volatility suggests that it could potentially be less stable and less effective in environments with high temperatures or pressures . Additionally, its reactivity in cycloaddition reactions may be affected by the presence of catalysts, such as Pd-KOAc .

Safety and Hazards

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of 1-Acetoxy-1,3-butadiene involves the reaction of 1,3-butadiene with acetic anhydride in the presence of a catalyst.", "Starting Materials": ["1,3-butadiene", "Acetic anhydride", "Catalyst"], "Reaction": ["Step 1: Mix 1,3-butadiene and acetic anhydride in a reaction flask.", "Step 2: Add a catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture to a temperature of 60-80°C for several hours.", "Step 4: Cool the reaction mixture and extract the product using a solvent such as diethyl ether.", "Step 5: Purify the product by distillation or column chromatography." ] } | |

CAS No. |

1515-76-0 |

Molecular Formula |

C6H8O2 |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

[(1Z)-buta-1,3-dienyl] acetate |

InChI |

InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3/b5-4- |

InChI Key |

NMQQBXHZBNUXGJ-PLNGDYQASA-N |

Isomeric SMILES |

CC(=O)O/C=C\C=C |

SMILES |

CC(=O)OC=CC=C |

Canonical SMILES |

CC(=O)OC=CC=C |

| 35694-20-3 1515-76-0 |

|

Pictograms |

Flammable; Acute Toxic; Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)